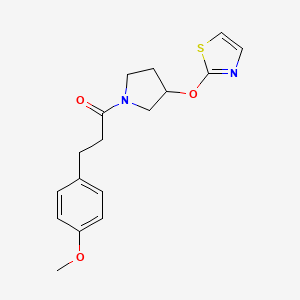
3-(4-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one, also known as MT-45, is a synthetic opioid analgesic that has gained attention in recent years due to its potential for abuse and addiction. MT-45 was first synthesized in the 1970s as part of a research project to develop new analgesics, but it was never approved for medical use. Despite this, MT-45 has emerged as a popular recreational drug in some parts of the world, leading to concerns about its safety and potential for harm.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The utility of compounds with thiazole and pyrrolidine motifs is well-documented in the synthesis of heterocyclic compounds. For example, compounds with methoxyphenyl and thiazolyl moieties have been used as precursors in the synthesis of diverse heterocycles. These processes often involve cyclocondensation reactions, highlighting the role of these compounds in constructing complex molecular architectures with potential pharmaceutical applications (Mahata et al., 2003).
Corrosion Inhibition
Thiazole-based compounds, especially those with methoxyphenyl groups, have demonstrated efficacy as corrosion inhibitors for metals. Studies on similar structures have shown that they can effectively protect metal surfaces from corrosion in acidic environments, with their efficiency improving with concentration. This application is crucial in industrial settings where metal longevity is a concern (Chaitra et al., 2016).
Molecular Docking and Quantum Calculations
Research involving similar compounds has employed molecular docking and quantum chemical calculations to explore their biological activities. This approach provides insights into the interaction mechanisms of these compounds with biological targets, potentially guiding the development of new therapeutic agents (Viji et al., 2020).
Antimicrobial and Anticancer Activities
The introduction of methoxyphenyl and thiazolyl groups into compounds has been associated with significant antimicrobial and anticancer activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been shown to possess enhanced antioxidant activity and exhibit promising anticancer properties against various cell lines, indicating the potential for developing new chemotherapeutic agents (Tumosienė et al., 2020).
Synthesis of Polysubstituted Pyrroles
Compounds with methoxyphenyl and thiazolyl substituents have been utilized in the synthesis of polysubstituted pyrroles, employing green chemistry principles. Such synthetic routes emphasize the importance of these compounds in developing environmentally benign synthetic methodologies, leading to products with potential pharmaceutical and material science applications (Kumar et al., 2017).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-14-5-2-13(3-6-14)4-7-16(20)19-10-8-15(12-19)22-17-18-9-11-23-17/h2-3,5-6,9,11,15H,4,7-8,10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVJMBWBDUKBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)
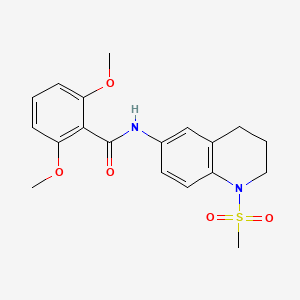
![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)
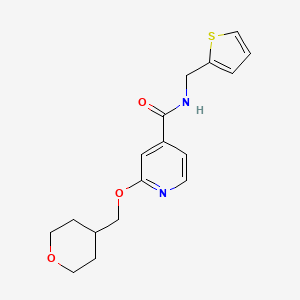
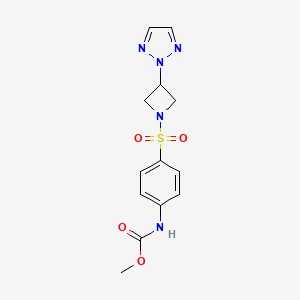
![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)
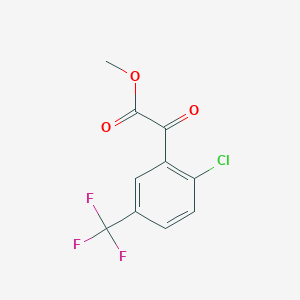
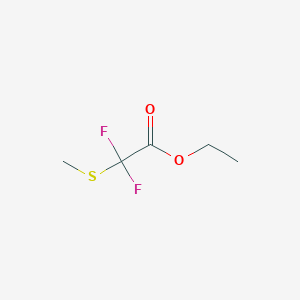
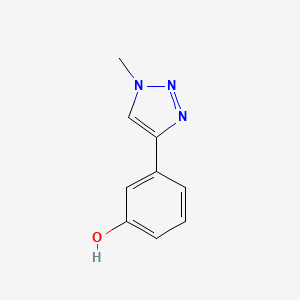

![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B2414216.png)